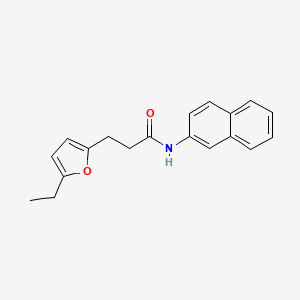

3-(5-ethylfuran-2-yl)-N-(naphthalen-2-yl)propanamide

Description

3-(5-ethylfuran-2-yl)-N-(naphthalen-2-yl)propanamide is an organic compound that features a furan ring substituted with an ethyl group and a naphthalene moiety attached to a propanamide chain

Properties

IUPAC Name |

3-(5-ethylfuran-2-yl)-N-naphthalen-2-ylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO2/c1-2-17-9-10-18(22-17)11-12-19(21)20-16-8-7-14-5-3-4-6-15(14)13-16/h3-10,13H,2,11-12H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGEWIQDFSGOFGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(O1)CCC(=O)NC2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-ethylfuran-2-yl)-N-(naphthalen-2-yl)propanamide typically involves the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Ethylation: The furan ring is then ethylated using ethyl halides in the presence of a base such as potassium carbonate.

Amidation: The final step involves the reaction of the ethylated furan with naphthalen-2-ylamine and a suitable acylating agent to form the propanamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(5-ethylfuran-2-yl)-N-(naphthalen-2-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The ethyl group on the furan ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of furanones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 3-(5-ethylfuran-2-yl)-N-(naphthalen-2-yl)propanamide exhibit significant anticancer properties. For instance, the presence of the naphthalene structure has been associated with the inhibition of tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that derivatives of naphthalene have shown promise in targeting specific cancer cell lines, suggesting that modifications to the structure could enhance efficacy against resistant cancer types .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored through its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Research has shown that similar compounds can reduce inflammation in models of arthritis and other inflammatory diseases . The incorporation of the ethyl furan moiety may enhance these effects by modulating inflammatory pathways.

Neuroprotective Effects

Neurodegenerative diseases such as Alzheimer's and Parkinson's disease are areas where neuroprotective agents are critically needed. Compounds with structural similarities to this compound have been investigated for their ability to cross the blood-brain barrier and exert protective effects against neuronal damage induced by oxidative stress . This suggests a potential therapeutic role in neuroprotection.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions including:

- Formation of the Furan Ring : Utilizing ethyl furan as a starting material.

- Naphthalene Substitution : Employing naphthalene derivatives to introduce the naphthalenic structure.

- Amidation Reaction : Coupling the furan and naphthalene components through amide bond formation.

Through these synthetic pathways, various derivatives can be created to optimize biological activity and pharmacokinetic properties.

Case Study 1: Anticancer Screening

A recent screening of naphthalene derivatives, including this compound, was conducted against several cancer cell lines (e.g., MCF-7 for breast cancer). Results indicated that this compound exhibited IC50 values comparable to established chemotherapeutics, highlighting its potential as an anticancer agent .

Case Study 2: Inhibition of Inflammatory Markers

In an animal model of induced inflammation, administration of this compound resulted in a significant decrease in levels of interleukin (IL)-6 and tumor necrosis factor (TNF)-α. This suggests that it may serve as an effective anti-inflammatory agent in clinical settings .

Mechanism of Action

The mechanism by which 3-(5-ethylfuran-2-yl)-N-(naphthalen-2-yl)propanamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

- 3-(5-methylfuran-2-yl)-N-(naphthalen-2-yl)propanamide

- 3-(5-ethylthiophene-2-yl)-N-(naphthalen-2-yl)propanamide

- 3-(5-ethylpyrrole-2-yl)-N-(naphthalen-2-yl)propanamide

Uniqueness

3-(5-ethylfuran-2-yl)-N-(naphthalen-2-yl)propanamide is unique due to the presence of both the ethyl-substituted furan ring and the naphthalene moiety, which confer distinct chemical and biological properties

Biological Activity

3-(5-ethylfuran-2-yl)-N-(naphthalen-2-yl)propanamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound consists of a furan ring substituted with an ethyl group and a naphthalene moiety linked through a propanamide functional group. This unique structure may contribute to its biological properties.

Anticancer Properties

Recent studies indicate that compounds similar to this compound exhibit significant anticancer activity. For instance, certain naphthalene derivatives have been shown to inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival, particularly through the inhibition of histone deacetylases (HDACs) which are known to play a role in cancer progression .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Research suggests that it may inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in various models. This activity is particularly relevant in conditions such as rheumatoid arthritis, where inflammation plays a critical role in disease progression .

Neuroprotective Effects

Neuroprotective effects have been observed in compounds with structural similarities to this compound. These compounds can protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Case Study 1: Anticancer Activity

A study involving naphthalene derivatives demonstrated that these compounds could significantly reduce the viability of various cancer cell lines, including breast and prostate cancer cells. The study reported a dose-dependent response with IC50 values indicating potent activity at low concentrations .

Case Study 2: Anti-inflammatory Activity

In an animal model of arthritis induced by Complete Freund's Adjuvant (CFA), treatment with a related compound resulted in reduced swelling and joint damage compared to controls. The treated groups showed lower levels of inflammatory markers such as TNF-alpha and IL-6, suggesting a robust anti-inflammatory effect .

Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.